molecular formula C9H10F2O2 B8032828 2,4-Difluoro-3-(propan-2-yloxy)phenol

2,4-Difluoro-3-(propan-2-yloxy)phenol

Cat. No.: B8032828
M. Wt: 188.17 g/mol
InChI Key: HRMFGRPAIVGMLP-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H10F2O2 It is a phenolic compound characterized by the presence of two fluorine atoms and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(propan-2-yloxy)phenol typically involves the reaction of 2,4-difluorophenol with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group. The general reaction scheme is as follows:

2,4-Difluorophenol+Isopropyl AlcoholCatalystThis compound\text{2,4-Difluorophenol} + \text{Isopropyl Alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} 2,4-Difluorophenol+Isopropyl AlcoholCatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(propan-2-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of difluorohydroquinones.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,4-Difluoro-3-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(propan-2-yloxy)phenol depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenol: Lacks the isopropoxy group, making it less hydrophobic.

    3-(Propan-2-yloxy)phenol: Lacks the fluorine atoms, resulting in different chemical reactivity.

    2,3-Difluoro-4-(propan-2-yloxy)phenol: Similar structure but with different fluorine atom positions.

Uniqueness

2,4-Difluoro-3-(propan-2-yloxy)phenol is unique due to the specific positioning of the fluorine atoms and the isopropoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-difluoro-3-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-5(2)13-9-6(10)3-4-7(12)8(9)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMFGRPAIVGMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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